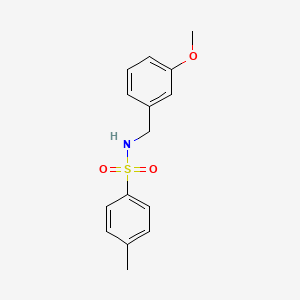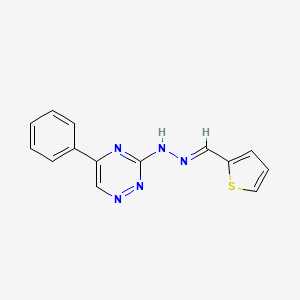
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (EBTI) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. It has been synthesized through various methods and has shown potential in scientific research applications due to its unique properties.
作用机制
The mechanism of action of 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. In addition, 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have various potential applications in scientific research. However, there are also limitations to using 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 activity. Another potential direction is to investigate its potential as a neuroprotective agent and its mechanism of action in increasing dopamine levels in the brain. Additionally, more research is needed to fully understand its potential as an anti-cancer agent and its mechanism of action in inhibiting the growth of cancer cells.
合成方法
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring with an alkyl halide or acyl halide.
科学研究应用
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has shown potential in scientific research applications due to its unique properties. It has been studied for its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Parkinson's disease. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-20-18-9-7-15(8-10-18)13-19-12-11-16-5-3-4-6-17(16)14-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCMXXHLBHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257008 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
